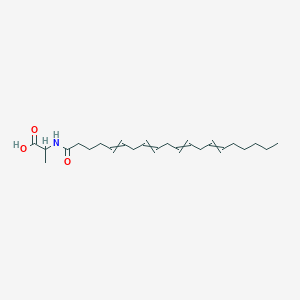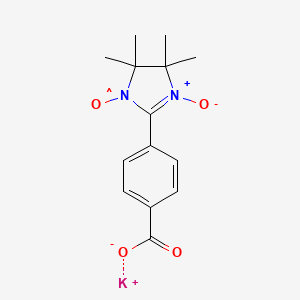
Carboxy-PTIO (potassium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Carboxy-PTIO (potassium) involves the reaction of 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide with potassium hydroxide. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the potassium salt .
Industrial Production Methods: In industrial settings, the production of Carboxy-PTIO (potassium) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is then purified through crystallization or other suitable methods to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: Carboxy-PTIO (potassium) primarily undergoes reactions with nitric oxide (NO) to form nitrogen dioxide (NO₂). This reaction is rapid and occurs under various conditions, making Carboxy-PTIO (potassium) an effective nitric oxide scavenger .
Common Reagents and Conditions:
Reagents: Nitric oxide (NO), potassium hydroxide (for synthesis).
Conditions: Aqueous medium, controlled temperature, and pH.
Major Products: The major product formed from the reaction of Carboxy-PTIO (potassium) with nitric oxide is nitrogen dioxide (NO₂) .
Wissenschaftliche Forschungsanwendungen
Carboxy-PTIO (potassium) has a wide range of applications in scientific research, including:
Wirkmechanismus
Carboxy-PTIO (potassium) exerts its effects by reacting stoichiometrically with nitric oxide (NO) to produce nitrogen dioxide (NO₂). This reaction effectively scavenges free nitric oxide radicals, thereby inhibiting their biological and chemical activities . The compound targets nitric oxide directly and prevents its interaction with other molecules, which can lead to various physiological and pathological effects .
Vergleich Mit ähnlichen Verbindungen
Carboxy-PTIO (potassium) is unique in its strong inhibitory effects on nitric oxide compared to other similar compounds. Some similar compounds include:
- NMMA (NG-monomethyl-L-arginine): A nitric oxide synthase inhibitor with weaker inhibitory effects compared to Carboxy-PTIO (potassium) .
- NOARG (NG-nitro-L-arginine): Another nitric oxide synthase inhibitor with less potency than Carboxy-PTIO (potassium) .
Carboxy-PTIO (potassium) stands out due to its higher potency and stability, making it a preferred choice in research and industrial applications .
Eigenschaften
Molekularformel |
C14H16KN2O4 |
|---|---|
Molekulargewicht |
315.39 g/mol |
InChI |
InChI=1S/C14H17N2O4.K/c1-13(2)14(3,4)16(20)11(15(13)19)9-5-7-10(8-6-9)12(17)18;/h5-8H,1-4H3,(H,17,18);/q;+1/p-1 |
InChI-Schlüssel |
VYEUQMVIGXFZQU-UHFFFAOYSA-M |
Kanonische SMILES |
CC1(C([N+](=C(N1[O])C2=CC=C(C=C2)C(=O)[O-])[O-])(C)C)C.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



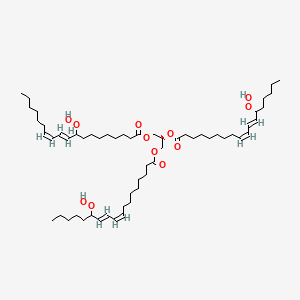

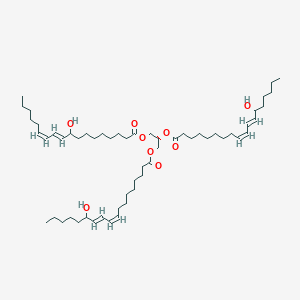
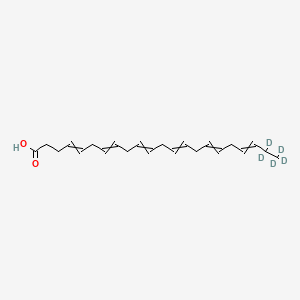
![(E)-7-[(3aS,4S,7aS)-4-butyl-2,5-dioxo-3,3a,4,6,7,7a-hexahydro-1H-inden-1-yl]hept-5-enoic acid](/img/structure/B10767435.png)
![[6'-Acetyloxy-5-[2-(icosa-5,8,11,14-tetraenoylamino)ethoxycarbonylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate](/img/structure/B10767439.png)
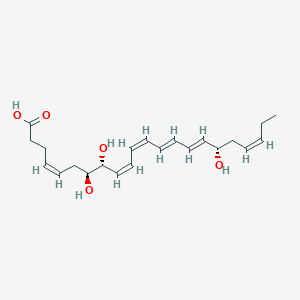
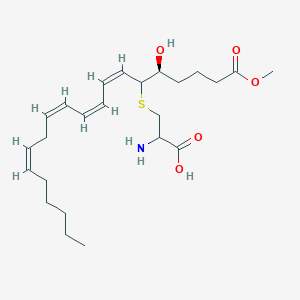
![(5Z,8E,11Z,14Z)-N-[(2S)-2-hydroxypropyl]icosa-5,8,11,14-tetraenamide](/img/structure/B10767473.png)
![[6'-acetyloxy-5-[2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]ethoxycarbonylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate](/img/structure/B10767479.png)

